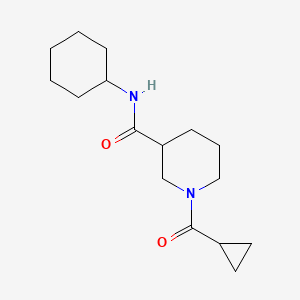![molecular formula C16H13FN2O B7526201 N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7526201.png)
N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide, also known as ML-792, is a small molecule inhibitor that targets the enzyme fatty acid synthase (FASN). FASN is an important enzyme involved in the synthesis of fatty acids, which are essential building blocks for cell membranes and energy storage. ML-792 has been shown to have potential therapeutic applications in cancer, obesity, and metabolic disorders.
Wirkmechanismus
N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide targets the enzyme FASN by binding to a specific site on the enzyme and inhibiting its activity. FASN is overexpressed in many types of cancer and is essential for the growth and survival of cancer cells. By inhibiting FASN, N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide has also been shown to have other biochemical and physiological effects. One study published in the Journal of Biological Chemistry showed that N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide inhibited the production of inflammatory cytokines in macrophages, which are immune cells involved in the body's response to infection and inflammation. Another study published in the Journal of Medicinal Chemistry showed that N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide improved insulin sensitivity and glucose tolerance in obese mice.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to be effective in inhibiting FASN activity both in vitro and in vivo. However, one limitation of N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide is that it may have off-target effects on other enzymes or proteins, which could complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide. One area of interest is its potential therapeutic applications in cancer. Further studies are needed to determine its efficacy in different types of cancer and to identify biomarkers that could predict response to treatment. Another area of interest is its potential use in metabolic disorders such as obesity and type 2 diabetes. Future studies could investigate its effects on insulin sensitivity and glucose metabolism in humans. Finally, further studies are needed to determine the safety and toxicity of N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide in humans, which is a necessary step before it can be considered for clinical use.
Synthesemethoden
The synthesis of N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 3-cyanobenzyl chloride with 3-fluoroaniline to form the intermediate 3-cyanophenyl-3-fluoroaniline. This intermediate is then reacted with N-methylbenzamide in the presence of a base to form the final product N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide has been the subject of several scientific studies investigating its potential therapeutic applications. One study published in the Journal of Medicinal Chemistry showed that N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide inhibited the growth of human breast cancer cells both in vitro and in vivo. Another study published in the Journal of Lipid Research showed that N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide inhibited FASN activity in adipose tissue and liver, leading to decreased body weight and improved glucose tolerance in obese mice.
Eigenschaften
IUPAC Name |
N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c1-19(11-13-5-2-4-12(8-13)10-18)16(20)14-6-3-7-15(17)9-14/h2-9H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOJCBKHFDHBJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C#N)C(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methylsulfonyl-N-[(5-methylthiophen-2-yl)methyl]piperidin-4-amine;hydrochloride](/img/structure/B7526131.png)
![3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B7526139.png)
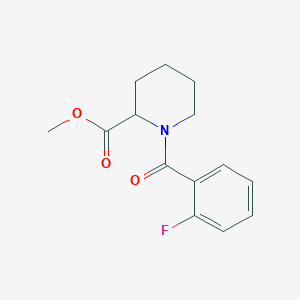
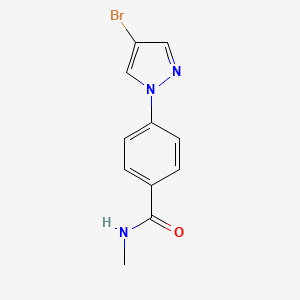
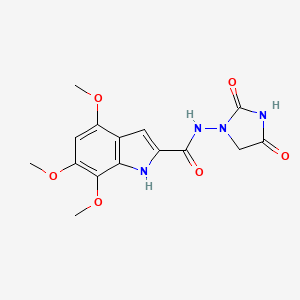
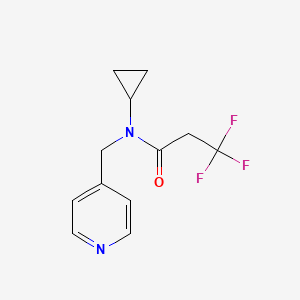
![N-[(3-cyanophenyl)methyl]-N-methylcyclohex-3-ene-1-carboxamide](/img/structure/B7526164.png)
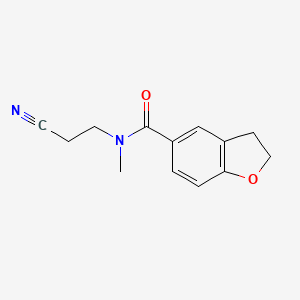
![N-[(3-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7526180.png)
![5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7526187.png)
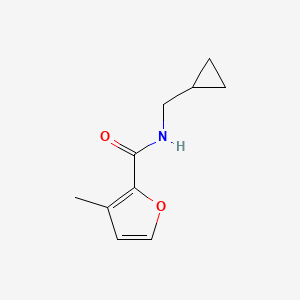
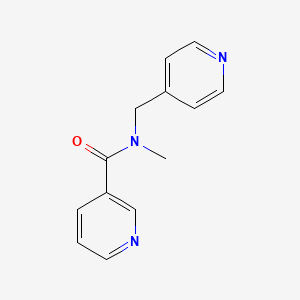
![N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7526213.png)
